molecular formula C17H14O4 B1250406 Cryptocaryone CAS No. 39012-05-0

Cryptocaryone

Cat. No. B1250406
CAS RN: 39012-05-0
M. Wt: 282.29 g/mol
InChI Key: PTLQMLWEJRHXDU-VHIARPGFSA-N
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Description

Cryptocaryone is a member of benzofurans.
Cryptocaryone is a natural product found in Cryptocarya chinensis with data available.

Scientific Research Applications

Antiproliferative and Apoptotic Effects in Cancer Cells

Cryptocaryone (CPC) has been identified as a potent anti-cancer agent, particularly effective against ovarian cancer. A study by Chen et al. (2022) demonstrated its ability to induce antiproliferation and apoptosis in ovarian cancer cells through the generation of reactive oxygen species and mitochondrial dysfunction. This oxidative stress-dependent mechanism highlights CPC's potential as a natural anti-cancer product.

Cytotoxicity and Structural Analysis

Cryptocaryone has been shown to possess significant cytotoxic properties. Research by Dumontet et al. (2001) isolated cryptocaryone from Cryptocarya infectoria, revealing its cytotoxicity towards multi-drug resistant cells. Additionally, Govindachari et al. (1973) provided insights into its chemical structure, enhancing our understanding of its biological activities.

Apoptosis Induction in Prostate Cancer Cells

A study by Chen et al. (2007) highlighted cryptocaryone's efficacy in inducing apoptosis in prostate cancer cells. The compound activates caspase-8 and -3, pointing to its involvement in extrinsic apoptosis pathways.

Development of NF-κB Inhibitors

Cryptocaryone analogues have been explored as potential inhibitors of NF-κB signaling, a pathway relevant in many types of cancer. Hexum et al. (2012) synthesized cryptocaryone analogues, finding them effective in inhibiting NF-κB-induced activity and exhibiting antiproliferative effects against cancer cell lines.

Enhanced Apoptosis with Combined Treatments

Research by Wang et al. (2022) demonstrated that combining cryptocaryone with ultraviolet C enhances its antiproliferative and apoptotic effects on oral cancer cells, suggesting a potential for combined therapy approaches.

Potential in Parasitic Infection Research

Apart from its anticancer properties, cryptocaryone and related compounds have been explored in the context of parasitic infections. Studies like those by Huang et al. (2012) and Lin et al. (2013) involve the investigation of proteins associated with Cryptocaryon irritans, a parasitic ciliate, which could contribute to understanding pathogenic biology and vaccine development.

properties

CAS RN

39012-05-0

Product Name

Cryptocaryone

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

(3aR,4Z,7aS)-4-[(E)-1-hydroxy-3-phenylprop-2-enylidene]-3a,7a-dihydro-3H-1-benzofuran-2,5-dione

InChI

InChI=1S/C17H14O4/c18-13(7-6-11-4-2-1-3-5-11)17-12-10-16(20)21-15(12)9-8-14(17)19/h1-9,12,15,18H,10H2/b7-6+,17-13-/t12-,15-/m0/s1

InChI Key

PTLQMLWEJRHXDU-VHIARPGFSA-N

Isomeric SMILES

C1[C@H]\2[C@H](C=CC(=O)/C2=C(/C=C/C3=CC=CC=C3)\O)OC1=O

SMILES

C1C2C(C=CC(=O)C2=C(C=CC3=CC=CC=C3)O)OC1=O

Canonical SMILES

C1C2C(C=CC(=O)C2=C(C=CC3=CC=CC=C3)O)OC1=O

Other CAS RN

39012-05-0

synonyms

cryptocaryone

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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